7-methyl-3-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine
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Overview
Description
7-methyl-3-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a naphthyridine core and a trifluoromethoxyphenyl group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the naphthyridine core: This can be achieved through a series of cyclization reactions.
Introduction of the trifluoromethoxyphenyl group: This step often involves nucleophilic substitution reactions.
Attachment of the pyrrolidin-1-yl group: This can be done using amide coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-methyl-3-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of specific functional groups.
Substitution: This can involve the replacement of certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-methyl-3-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-methyl-3-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading
Properties
IUPAC Name |
[7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c1-13-7-8-16-18(27-14-5-4-6-15(11-14)30-21(22,23)24)17(12-25-19(16)26-13)20(29)28-9-2-3-10-28/h4-8,11-12H,2-3,9-10H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUSTEDMZPZENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC(F)(F)F)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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